Valerylcarnitine

Catalog No.
S1935422
CAS No.
40225-14-7
M.F
C12H24NO4+
M. Wt
246.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerylcarnitine

CAS Number

40225-14-7

Product Name

Valerylcarnitine

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI Key

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

O-valeroyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group specified is valeroyl. It is an O-valeroylcarnitine, a saturated fatty acyl-L-carnitine and a short-chain fatty acyl-L-carnitine.

Valerylcarnitine (CAS 40225-14-7), also known as pentanoylcarnitine or n-C5-acylcarnitine, is a straight-chain, saturated short-chain acylcarnitine with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol [1]. In clinical chemistry, metabolomics, and analytical procurement, it serves as an indispensable high-purity reference standard. While it belongs to the broader C5-acylcarnitine class, its straight-chain aliphatic structure distinguishes it fundamentally from its branched-chain isomers. Procurement of the exact valerylcarnitine standard is driven by the critical need to calibrate ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and flow injection analysis (FIA-TMS) platforms, ensuring precise chromatographic retention time mapping and accurate isobaric resolution in complex biological matrices [2].

Generic substitution with mixed C5-acylcarnitine pools or using the more common isovalerylcarnitine (i-C5) as a proxy fails completely in analytical and diagnostic workflows [1]. Isobaric C5-acylcarnitines—including isovalerylcarnitine, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine—share identical precursor masses (m/z 246.2) but represent entirely different metabolic states or exogenous interferences (such as pivalate-conjugated antibiotics) [2]. Without the pure, straight-chain valerylcarnitine standard, laboratories cannot establish the definitive retention time boundaries or specific collision-induced dissociation (CID) thresholds required to resolve these isomers. Substituting valerylcarnitine with a branched analog directly compromises the calibration of second-tier LC-MS/MS assays, leading to overlapping peaks, inaccurate quantitative structure-retention relationship (QSRR) models, and a high risk of false-positive biomarker identification [1].

Chromatographic Retention Time Resolution (UPLC-MS/MS)

In standardized UPLC-MS/MS separation protocols utilizing a C18 column, valerylcarnitine demonstrates a distinct rightward shift in elution time compared to its branched isomers [1]. When analyzing a mixed C5-acylcarnitine standard, valerylcarnitine elutes definitively as the final peak (Peak 4), clearly resolved from pivaloylcarnitine (Peak 1), 2-methylbutyrylcarnitine (Peak 2), and isovalerylcarnitine (Peak 3) [2].

Evidence DimensionChromatographic elution order and retention time
Target Compound DataElutes as Peak 4 (terminal C5 isomer)
Comparator Or BaselineIsovalerylcarnitine (elutes as Peak 3) and pivaloylcarnitine (Peak 1)
Quantified DifferenceBaseline chromatographic resolution (Rs > 1.14) separating the straight-chain n-C5 from branched C5 isomers
ConditionsUPLC-MS/MS with C18 BEH column, methanol/water gradient

Procurement of the pure valerylcarnitine standard is mandatory to define the terminal retention time boundary for C5-acylcarnitine isomer separation, preventing peak misassignment in diagnostic assays.

Tandem Mass Spectrometry (MS/MS) Collision-Activated Dissociation

During collision-activated dissociation (CAD) in tandem mass spectrometry, the straight-chain structure of valerylcarnitine yields distinct daughter ions associated with the loss of C2 and C3 fragments via single C-C bond cleavages [1]. In direct contrast, these specific fragment losses are structurally restricted in branched-chain comparators like isovalerylcarnitine and 2-methylbutyrylcarnitine, resulting in vastly reduced abundances of these corresponding daughter ions [1].

Evidence DimensionCAD daughter ion abundance (C2 and C3 fragment loss)
Target Compound DataHigh abundance of daughter ions from C2/C3 single bond cleavages
Comparator Or BaselineIsovalerylcarnitine and 2-methylbutyrylcarnitine (highly reduced abundance of C2/C3 loss ions)
Quantified DifferenceDistinct presence vs. near absence of C2/C3 cleavage fragments
ConditionsTandem mass spectrometry (CAD) of methyl ester cations

Allows analytical chemists to develop highly specific Multiple Reaction Monitoring (MRM) transitions that rely on structural fragmentation rather than solely on chromatography.

Flow Injection Analysis (FIA-TMS) Reference Ion Calibration

In high-throughput Flow Injection Analysis (FIA-TMS) where isomers co-elute, differentiation relies on precise product ion intensity ratios [1]. At a collision energy of -15 V for the transition m/z 246.2 > 187.1, valerylcarnitine, isovalerylcarnitine, and pivaloylcarnitine exhibit distinct reference ion scores [1]. Valerylcarnitine must be utilized as a baseline control standard to ensure that the mass spectrometer's algorithm correctly distinguishes the diagnostic i-C5 score from the p-C5 score without straight-chain interference [1].

Evidence DimensionProduct ion intensity ratio (m/z 246.2 > 187.1)
Target Compound DataDistinct n-C5 reference ion baseline score
Comparator Or BaselinePivaloylcarnitine (p-C5) and isovalerylcarnitine (i-C5) scores
Quantified DifferenceMeasurable divergence in product ion intensity ratios at -15 V collision energy
ConditionsFIA-TMS, transition m/z 246.2 > 187.1, collision energy -15 V

Essential for clinical laboratories procuring standards to validate first-tier FIA-TMS screening algorithms and eliminate false positives caused by antibiotic interference.

Second-Tier LC-MS/MS Assay Calibration

Directly following from its distinct UPLC retention time (Peak 4), valerylcarnitine is procured to calibrate second-tier LC-MS/MS assays, ensuring baseline resolution of C5 isomers and eliminating false positives caused by pivalate-conjugated antibiotics[1].

Quantitative Structure-Retention Relationship (QSRR) Modeling

Because of its definitive straight-chain elution profile, valerylcarnitine serves as an anchor standard in metabolomics to build predictive QSRR models, allowing laboratories to estimate the retention times of hundreds of other acylcarnitines without requiring individual standards for every compound [2].

High-Resolution MRM Method Development

Leveraging its unique CAD fragmentation pattern involving C2 and C3 losses, valerylcarnitine is utilized by analytical chemists to optimize collision energies and establish highly specific Multiple Reaction Monitoring (MRM) transitions that differentiate straight-chain from branched-chain acylcarnitines [3].

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.17053325 g/mol

Monoisotopic Mass

246.17053325 g/mol

Heavy Atom Count

17

Wikipedia

O-valeroyl-L-carnitine

Dates

Last modified: 04-14-2024

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